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Compound of Interest

Compound Name: 2-Ethynyl-5-fluoropyrimidine

Cat. No.: B1473337 Get Quote

2-Ethynyl-5-fluoropyrimidine is a heterocyclic aromatic compound featuring a reactive

terminal alkyne and a fluorine-substituted pyrimidine ring. This unique combination of functional

groups makes it a highly valuable intermediate in medicinal chemistry, particularly for

synthesizing novel therapeutic agents through carbon-carbon bond-forming reactions.[1][2][3]

However, its reactivity also necessitates a thorough understanding of its potential hazards.

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Ethynyl-5-fluoropyrimidine is

not publicly available, we can infer its hazard profile from structurally related compounds such

as 2-chloro-5-fluoropyrimidine, other fluoropyrimidines, and terminal alkynes.[4][5]

Table 1: Physicochemical and Hazard Data
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Property Value / Information Source

IUPAC Name
2-Ethynyl-5-
fluoropyrimidine

N/A

Synonyms 5-Fluoro-2-ethynylpyrimidine N/A

Molecular Formula C₆H₃FN₂ [6]

Molecular Weight 122.10 g/mol [6]

CAS Number 1072944-73-7 N/A

Appearance
Likely a solid (based on similar

compounds)
N/A

Primary Hazards

Acute Toxicity (Oral): Harmful if

swallowed.[4]Skin

Corrosion/Irritation: Causes

severe skin burns and eye

damage.[4]Eye Damage: Risk

of serious damage to eyes.

[4]Respiratory Irritation: May

cause respiratory irritation.

[4]Sensitization: May cause an

allergic skin reaction.

[4]

| Reactivity | Moisture sensitive; terminal alkynes can be reactive. Incompatible with strong

oxidizing agents and strong bases.[4] |[4] |

Toxicological Profile
The primary concern with fluoropyrimidines is their potential to act as antimetabolites.[7]

Compounds like 5-Fluorouracil (5-FU), a related structure, interfere with DNA synthesis, leading

to cytotoxicity.[8] This is particularly dangerous in individuals with a deficiency in the

dihydropyrimidine dehydrogenase (DPD) enzyme, which is responsible for metabolizing

fluoropyrimidines.[7][9] DPD deficiency can lead to severe or fatal toxicities, including

myelosuppression, diarrhea, and mucositis.[7][10] Given these risks, 2-Ethynyl-5-
fluoropyrimidine should be handled as a potentially toxic substance with unknown long-term

effects, including potential mutagenicity or reproductive harm.[11][12][13]
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Reactivity and Stability Hazards
The terminal alkyne group presents specific reactivity hazards. While not pyrophoric, terminal

alkynes can form explosive acetylides with certain metals. The compound is also likely

sensitive to moisture and should be stored under dry, inert conditions to maintain its integrity.[4]

It is incompatible with strong oxidizing agents and strong bases.[4]

Section 2: Comprehensive Safety and Handling
Protocols
A multi-layered approach to safety, combining engineering controls, personal protective

equipment, and stringent procedural discipline, is mandatory when working with this

compound.

Engineering Controls: The First Line of Defense
All manipulations of 2-Ethynyl-5-fluoropyrimidine, including weighing, transferring, and

setting up reactions, must be performed inside a certified chemical fume hood to prevent

inhalation of dust or vapors.[4] The fume hood should have adequate airflow and be located in

a well-ventilated laboratory.[5] A safety shower and eyewash station must be readily accessible.

[4]

Personal Protective Equipment (PPE): A Non-Negotiable
Barrier
Choosing the correct PPE is critical to prevent exposure.[14] A standard ensemble for handling

this compound includes:

Eye and Face Protection: Tight-sealing chemical safety goggles are required at all times.[4]

[15] When there is a risk of splashing or a highly exothermic reaction, a face shield must be

worn over the goggles.[15][16]

Skin Protection:

Gloves: A double-gloving strategy is recommended. Use a chemical-resistant outer glove

(e.g., neoprene or nitrile) over an inner nitrile glove.[17] Consult the glove manufacturer's
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compatibility chart for specific breakthrough times.[16] Gloves must be inspected before

use and changed immediately upon contact with the chemical.[16]

Lab Coat/Coveralls: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully

buttoned.[16] For larger quantities or tasks with a higher risk of spills, chemical-resistant

coveralls or an apron should be used.[15]

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be

contained by a fume hood, a NIOSH-approved respirator with an appropriate organic vapor

cartridge is necessary.[4][16] Use of a respirator requires prior medical evaluation and fit-

testing.[16]

Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[16]
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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Step-by-Step Methodology:

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), Pd catalyst

(e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).

Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times.

Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g.,
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triethylamine or diisopropylamine). [18]3. Substrate Addition: Add 2-Ethynyl-5-
fluoropyrimidine (1.1 eq.) via syringe as a solution in the reaction solvent.

Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) and

monitor by TLC or LC-MS.

Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl

acetate), and filter through a pad of celite to remove catalyst residues.

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography.

Causality: An inert, anhydrous environment is critical because the Pd(0) catalyst is sensitive to

oxygen, and moisture can interfere with the reaction. The amine base is required to neutralize

the HX generated and to facilitate the formation of the copper acetylide intermediate. [1]

Protocol: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This "click chemistry" reaction is highly efficient for ligating the pyrimidine moiety to another

molecule containing an azide group, forming a stable triazole linkage. [19][20]
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Prepare Reagents
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Caption: General workflow for a CuAAC "click chemistry" reaction.

Step-by-Step Methodology:
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Reagent Preparation: Prepare stock solutions of copper(II) sulfate (CuSO₄) and a reducing

agent, sodium ascorbate. A water-soluble ligand like THPTA is often used to stabilize the

Cu(I) catalyst and improve reaction efficiency. [21]2. Reaction Setup: In a vial, dissolve 2-
Ethynyl-5-fluoropyrimidine (1.0 eq.) and the azide-containing substrate (1.0 eq.) in a

suitable solvent system (e.g., a mixture of water and t-butanol).

Catalyst Addition: Add the CuSO₄ solution followed by the ligand.

Initiation: Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active

Cu(I) catalyst and initiate the reaction. [21]5. Reaction: Stir at room temperature. The

reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

Purification: Upon completion, the product can often be isolated by filtration if it precipitates,

or by standard extractive workup and purification via column chromatography.

Causality: The copper(I) catalyst is essential for activating the terminal alkyne towards

cycloaddition with the azide. Sodium ascorbate is used as a convenient in-situ reducing agent

to generate Cu(I) from the more stable CuSO₄, preventing the oxidation of the active catalyst

by dissolved oxygen. [21]

Section 4: Toxicology and Metabolic Considerations
The fluorine atom at the 5-position of the pyrimidine ring is a bioisostere of a hydrogen atom

but significantly alters the molecule's electronic properties, often enhancing biological activity.

[22]This is the basis for the action of many fluoropyrimidine-based drugs, which are widely

used in cancer chemotherapy. [3][7]
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Caption: Simplified pathway of fluoropyrimidine metabolism and DPD deficiency.

The primary enzyme responsible for the catabolism and detoxification of over 80% of

administered fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD). [9]Genetic

variations in the DPYD gene can lead to reduced or absent DPD enzyme activity. [7][23]In

patients with DPD deficiency, the drug is not effectively cleared. This shunts the metabolism

towards anabolic pathways, leading to a buildup of active, toxic metabolites that cause severe

adverse reactions. [7] Therefore, when designing experiments or potential drug candidates

using the 2-Ethynyl-5-fluoropyrimidine scaffold, researchers must be acutely aware of this

potential for mechanism-based toxicity. Any derivative intended for biological systems should

be evaluated with the DPD metabolic pathway in mind.

Conclusion
2-Ethynyl-5-fluoropyrimidine is a powerful synthetic intermediate with significant potential in

drug discovery. Its utility, however, is matched by its potential hazards. A deep understanding of

its inferred toxicity, reactivity, and the metabolic pathways of related fluoropyrimidines is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1473337?utm_src=pdf-body-img
https://emedicine.medscape.com/article/1746057-overview
https://www.scientificarchives.com/article/pharmacogenetic-variants-in-the-dpyd-and-tyms-genes-are-clinically-significant-predictors-of-fluoropyrimidine-toxicity
https://pubmed.ncbi.nlm.nih.gov/37101114/
https://www.scientificarchives.com/article/pharmacogenetic-variants-in-the-dpyd-and-tyms-genes-are-clinically-significant-predictors-of-fluoropyrimidine-toxicity
https://www.benchchem.com/product/b1473337?utm_src=pdf-body
https://www.benchchem.com/product/b1473337?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


essential. By adhering to the stringent safety protocols outlined in this guide—combining robust

engineering controls, appropriate PPE, and meticulous experimental technique—researchers

can safely harness the synthetic power of this valuable compound and drive innovation in

chemical and pharmaceutical sciences.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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